molecular formula C11H13NO2S B402595 (3-Hydroxyphenyl)(morpholin-4-yl)methanethione CAS No. 331711-43-4

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione

Cat. No. B402595
CAS RN: 331711-43-4
M. Wt: 223.29g/mol
InChI Key: DMBPKIZXELGKQI-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione, also known as HMMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HMMT is a thiol-based compound that is structurally similar to other thiol-based compounds such as cysteine and glutathione.

Scientific Research Applications

Catalysis in Synthesis

A study by Agnimonhan et al. (2014) demonstrated the use of Montmorillonite K-10 in acid catalysis under microwave heating for the synthesis of thiobenzamides, including morpholin-4-yl(phenyl)methanethione. This research highlighted that both acid and basic catalysis are effective for this synthesis, with basic catalysis yielding higher percentages (Agnimonhan et al., 2014).

Anti-Trypanosomal Activity

Agnimonhan et al. (2012) synthesized thiobenzamides, including morpholin-4-yl(phenyl)methanethione, and evaluated their trypanocidal activity. The compounds exhibited weak trypanocidal activities but showed sensitivity in larvae, suggesting potential use in cancer treatment (Agnimonhan et al., 2012).

Enzyme Inhibition

Kapanda et al. (2009) identified morpholin-4-yl(phenyl)methanethione derivatives as inhibitors of Monoglyceride lipase (MGL), an enzyme responsible for terminating 2-arachidonoylglycerol signaling. These compounds exhibited selectivity in inhibiting human fatty acid amide hydrolase (Kapanda et al., 2009).

Microwave-Assisted Synthesis

Aljohani et al. (2019) developed a microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholin-4-yl(phenyl)methanethione. This method is environmentally benign and offers an alternative to conventional synthesis methods (Aljohani et al., 2019).

DNA Repair Pathway Targeting

Kashishian et al. (2003) studied a class of protein kinase inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targeting the DNA repair pathway. These inhibitors effectively enhance the cytotoxicity of agents inducing DNA double-strand breaks, demonstrating potential in cancer treatment (Kashishian et al., 2003).

Imaging Agents in Parkinson's Disease

Wang et al. (2017) synthesized compounds including morpholin-4-yl(phenyl)methanethione as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. This highlights its application in diagnostic imaging and Parkinson's disease research (Wang et al., 2017).

properties

IUPAC Name

(3-hydroxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPKIZXELGKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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